molecular formula C7H12F3NO3S B11866635 Piperidin-3-ylmethyl trifluoromethanesulfonate CAS No. 906073-55-0

Piperidin-3-ylmethyl trifluoromethanesulfonate

Cat. No.: B11866635
CAS No.: 906073-55-0
M. Wt: 247.24 g/mol
InChI Key: GCQFYZSWXRTZPR-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethyl trifluoromethanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-3-ylmethyl trifluoromethanesulfonate typically involves the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form piperidin-3-ylmethyl alcohol.

    Oxidation Reactions: It can be oxidized to form piperidin-3-ylmethyl sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products

Scientific Research Applications

Piperidin-3-ylmethyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of piperidin-3-ylmethyl trifluoromethanesulfonate is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets and pathways in biological systems. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-3-ylmethyl sulfonate
  • Piperidin-3-ylmethyl azide
  • Piperidin-3-ylmethyl cyanide

Uniqueness

Piperidin-3-ylmethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as high reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis compared to other piperidine derivatives .

Biological Activity

Piperidin-3-ylmethyl trifluoromethanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted at the 3-position with a methyl group, linked to a trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group enhances the compound's reactivity, making it a valuable candidate for various biological applications.

1. Anticancer Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Some derivatives have shown promising results in inhibiting the growth of cancer cells. A study highlighted that certain piperidine derivatives were able to induce apoptosis in cancer cells, demonstrating their potential as anticancer agents.
  • Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization at the colchicine binding site, which is crucial for cancer cell proliferation. For example, compound 17a from a related study displayed an IC50 value of 0.81 µM against PC3 prostate cancer cells, significantly outperforming standard chemotherapeutics like 5-fluorouracil .
CompoundCell LineIC50 (µM)Mechanism
17aPC30.81Colchicine binding site inhibitor

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Antimicrobial Efficacy : Some studies have reported that similar piperidine compounds exhibit antibacterial and antifungal activities. The presence of the trifluoromethanesulfonate group may enhance these effects by increasing the compound's ability to interact with microbial targets.

Study on Derivatives

A detailed investigation into the biological activities of piperidine derivatives showed that modifications to the piperidine ring can significantly alter their pharmacological profiles. For instance, structural changes led to varying degrees of MAO inhibitory activity, which is relevant for treating neurodegenerative diseases .

Synthesis and Evaluation

In another study focused on the synthesis of triflates and their biological evaluation, this compound was synthesized and tested for its reactivity in biological systems. The findings suggested that this compound could serve as a versatile building block in drug development due to its unique reactivity profile .

Properties

CAS No.

906073-55-0

Molecular Formula

C7H12F3NO3S

Molecular Weight

247.24 g/mol

IUPAC Name

piperidin-3-ylmethyl trifluoromethanesulfonate

InChI

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-2-1-3-11-4-6/h6,11H,1-5H2

InChI Key

GCQFYZSWXRTZPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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